molecular formula C9H10O2 B8801007 2-(1-Methylcyclopropyl)-4H-pyran-4-one CAS No. 1163707-49-0

2-(1-Methylcyclopropyl)-4H-pyran-4-one

Cat. No. B8801007
CAS RN: 1163707-49-0
M. Wt: 150.17 g/mol
InChI Key: WZNJVVLMTFIMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclopropyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methylcyclopropyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylcyclopropyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1163707-49-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(1-methylcyclopropyl)pyran-4-one

InChI

InChI=1S/C9H10O2/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3

InChI Key

WZNJVVLMTFIMBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=O)C=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one (Step 40.7) (1.07 g, 5.9 mmol) and TFA (0.9 mL, 11.7 mmol, 2 eq) in toluene (50 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→3:7) provides 442 mg of the title compound as a red solid: ESI-MS: 151.1 [M+H]+; tR=2.89 min (System 1); TLC: Rf=0.19 (Hex/EtOAc, 1:1).
Name
1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (1Z,4E)-1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one one (Step 1.7) (111 mmol) and TFA (221 mmol) in toluene (175 mL) was stirred for 15.5 h at rt and then concentrated. The residue was purified using a RediSep® silica gel column to afford the title compound as a white solid. LC-MS: tR=1.48 min, [M+H]+ 151; TLC: Rf=0.26 (EtOAc).
Quantity
111 mmol
Type
reactant
Reaction Step One
Name
Quantity
221 mmol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

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